
N,8-dimethyl-5-nitroquinolin-6-amine
Vue d'ensemble
Description
“N,8-dimethyl-5-nitroquinolin-6-amine” (DMNQA) is a heterocyclic aromatic compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.22 g/mol.
Molecular Structure Analysis
DMNQA has a complex structure typical of heterocyclic aromatic compounds . The molecule consists of a quinoline ring, which is a type of aromatic compound that contains two fused rings: a benzene ring and a pyridine ring .Physical And Chemical Properties Analysis
DMNQA has physical and chemical properties typical of heterocyclic aromatic compounds . It has a molecular weight of 217.22 g/mol. More specific properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Benzazepine and Pyridazepine Derivatives : Danikiewicz and Mąkosza (1991) demonstrated that nitroquinolines react with dimethyl phosphite and various amines to give benzazepine or pyridazepine derivatives. This research contributes to the understanding of the chemical reactions and potential applications of nitroquinolines in synthesizing complex organic compounds (Danikiewicz & Mąkosza, 1991).
Vicarious Nucleophilic Amination of Nitroquinolines : Szpakiewicz and Grzegożek (2008) studied the reaction of nitroquinolines with 4-amino-1,2,4-triazole, leading to amino products. This research is significant in understanding the chemical behavior of nitroquinolines and their potential in chemical synthesis (Szpakiewicz & Grzegożek, 2008).
Medical and Biological Applications
Bioreductive Drugs and Cytotoxicity : Siim, Atwell, and Wilson (1994) explored the bioreductive properties of 4-alkylamino-5-nitroquinolines, which showed selective toxicity under hypoxic conditions. This study is crucial for understanding the potential therapeutic applications of nitroquinolines in targeting hypoxic tumor cells (Siim, Atwell, & Wilson, 1994).
Antibacterial Properties of Nitroquinolines : Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, indicating the potential use of nitroquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).
Analytical Chemistry Applications
- Determination of Secondary Amines : Khalaf and Steinert (1996) developed a method for the determination of secondary amines using 5-isothiocyanato-1,3-dioxo-2-p-tolyl-2,3-dihydro-1H-benz[de]isoquinoline. This research contributes to the analytical applications of nitroquinolines in detecting and quantifying amines (Khalaf & Steinert, 1996).
Propriétés
IUPAC Name |
N,8-dimethyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9(12-2)11(14(15)16)8-4-3-5-13-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPENTWMCHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
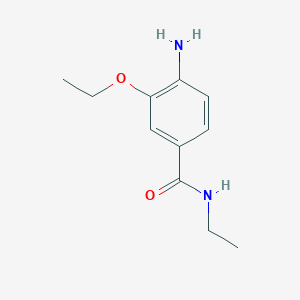
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)

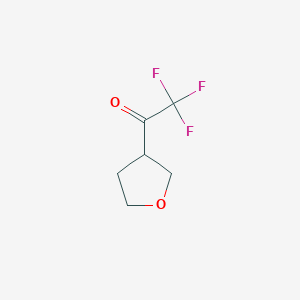
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)

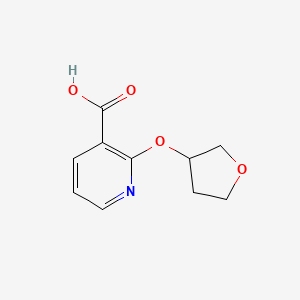
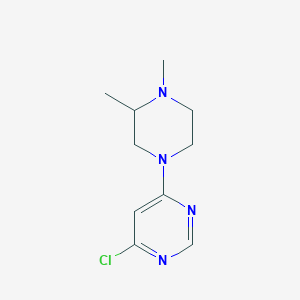
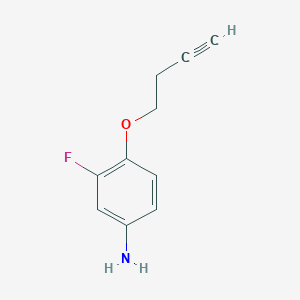



![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
